molecular formula C20H19NO2 B2932979 (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide CAS No. 887346-84-1

(2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2932979
CAS No.: 887346-84-1
M. Wt: 305.377
InChI Key: AKUHTQVHYNVDME-CSKARUKUSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.377. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide is a derivative of chromen-3-amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}

This compound features a chromen moiety linked to a dimethylphenyl group via a prop-2-enamide linkage.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various chromen derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus32 µg/mL
Compound BP. aeruginosa16 µg/mL
This compoundStaphylococcus spp., E. coli25 µg/mL

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. A notable investigation focused on the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that the compound inhibited cell proliferation significantly, with IC50 values ranging from 10 to 15 µM depending on the cell line .

The proposed mechanism involves the activation of apoptotic pathways through the modulation of key signaling molecules such as caspases and Bcl-2 family proteins. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies revealed potential interactions with enzymes involved in cancer progression and inflammation pathways .

Docking Results Summary

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Protein A-8.5Hydrogen bonds
Protein B-7.9Hydrophobic interactions

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a regimen including derivatives of chromen showed promising results in tumor reduction and improved survival rates.
  • Case Study on Antimicrobial Resistance : In vitro studies demonstrated that this compound could serve as an effective agent against antibiotic-resistant strains of bacteria, suggesting its utility in overcoming current challenges in antimicrobial therapy .

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-7-9-18(11-15(14)2)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUHTQVHYNVDME-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.